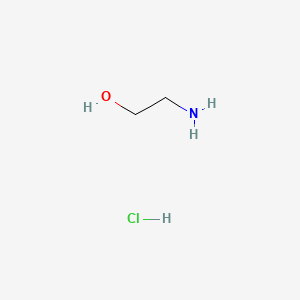

2-Aminoethanol hydrochloride

概要

説明

エタノールアミン塩酸塩は、生化学および分子生物学で広く使用されている汎用性の高い化合物です。化学式はC₂H₇NO·HClで、白色の結晶性粉末です。 この化合物は、緩衝剤としての役割で知られており、酵素反応、タンパク質の可溶化、その他の生物学的プロセスに不可欠な安定したpH環境を確保します .

準備方法

合成経路と反応条件: エタノールアミン塩酸塩は、塩化アンモニウムとエチレンオキシドの付加反応によって合成できます。反応は、まずモノエタノールアミン塩酸塩とジエタノールアミン塩酸塩を合成するために、適切な比率を調整して行われます。モノエタノールアミン塩酸塩は、物理的性質の違いを利用して分離されます。 反応温度は約100℃に上昇させることで、変換率を最大限に高めることができます .

工業生産方法: 工業的な設定では、エタノールアミン塩酸塩は一般的に、エタノールアミンを等モル量の濃縮塩酸に加えて塩反応させることで生成されます。 混合物はその後、50〜150℃の温度で減圧下で脱水されます .

化学反応の分析

Phthalic Anhydride Reaction

At elevated temperatures, 2-aminoethanol hydrochloride reacts with phthalic anhydride to form structurally distinct products:

Heating the ester hydrochloride (III) at 200°C also yields 2-chloroethylphthalimide (VII), suggesting dissociation into free amine and subsequent cyclization .

Alkylation and Rearrangement

The compound participates in alkylation under basic conditions, but its free amine form (generated in situ) tends to undergo intramolecular rearrangement:

The rearrangement mechanism involves a five-membered ring transition state, favoring amide formation due to stronger C–N bonds .

Thermal Decomposition

At high temperatures, this compound undergoes decomposition via distinct pathways:

In vitro studies confirm ethanolamine ammonia-lyase facilitates cleavage of the C–N bond, releasing NH₃ and acetaldehyde .

Reactivity with Acids and Bases

The hydrochloride salt reacts reversibly with bases to regenerate ethanolamine:

Ethanolamine (free base) exhibits reactivity with:

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C₂H₈ClNO

- Molecular Weight : 97.544 g/mol

- CAS Registry Number : 2002-24-6

The compound exists as a hydrochloride salt of ethanolamine, which is a primary amine and alcohol. Its properties facilitate its use in diverse applications, particularly in buffering solutions and as a reactive intermediate.

Industrial Applications

-

Chemical Synthesis

- 2-Aminoethanol hydrochloride serves as a precursor in the synthesis of various chemicals, including surfactants, detergents, and emulsifiers. It is utilized in the production of nonionic surfactants used in cleaning products and personal care items .

- It plays a crucial role in the synthesis of polyurethanes and as a corrosion inhibitor in industrial processes .

-

Pharmaceuticals

- In the pharmaceutical industry, this compound is employed for its buffering properties in formulations such as injectable drugs and topical treatments. It helps maintain pH levels that are critical for drug stability and efficacy .

- Ethanolamine derivatives are also investigated for their potential therapeutic effects, including anti-inflammatory and analgesic properties .

- Environmental Applications

Cosmetic and Personal Care Products

The compound is widely used in cosmetic formulations due to its mildness and effectiveness as a pH adjuster. Specific applications include:

- Hair Care Products : Used as a buffering agent in shampoos, conditioners, and hair dyes to stabilize formulations and enhance performance .

- Skin Care : Incorporated into aftershave lotions and moisturizers for its hydrating properties .

Case Study 1: Use in Carbon Dioxide Sequestration

A study highlighted the effectiveness of this compound in capturing CO₂ from flue gases. The compound demonstrated high absorption rates, making it suitable for large-scale applications in reducing carbon emissions from power plants .

Case Study 2: Dermatological Formulations

Clinical trials have shown that formulations containing up to 5% of ethanolamine hydrochloride do not induce sensitization or irritation when applied topically. This supports its safe use in cosmetic products aimed at sensitive skin types .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemical Synthesis | Surfactants, detergents | Enhances cleaning efficacy |

| Pharmaceuticals | Buffering agent | Maintains pH stability |

| Environmental Science | CO₂ capture | Reduces greenhouse gas emissions |

| Cosmetics | Hair care, skin care | Improves formulation stability |

作用機序

エタノールアミン塩酸塩は、主に緩衝剤として機能し、酵素反応やタンパク質の可溶化に不可欠な安定したpH環境を維持します。酵素やタンパク質などの様々な分子標的に作用して、その構造と機能を安定化します。 この化合物は、ホスファチジルエタノールアミンの成分として細胞膜の形成にも役割を果たします .

類似化合物:

ジエタノールアミン: 2つのヒドロキシル基を含み、同様の用途で使用されますが、物理的性質が異なります。

トリエタノールアミン: 3つのヒドロキシル基を含み、界面活性剤や乳化剤として使用されます。

メチルエタノールアミン: メチル基を含み、特殊な化学反応で使用されます.

独自性: エタノールアミン塩酸塩は、その特定の緩衝能力と、タンパク質や酵素を安定化させる役割のために独特です。 安定したpH環境を維持する能力は、様々な生化学および分子生物学の用途において不可欠です .

類似化合物との比較

Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different physical properties.

Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.

Methylethanolamine: Contains a methyl group and is used in specialized chemical reactions.

Uniqueness: Ethanolamine hydrochloride is unique due to its specific buffering capacity and its role in stabilizing proteins and enzymes. Its ability to maintain a stable pH environment makes it indispensable in various biochemical and molecular biology applications .

生物活性

2-Aminoethanol hydrochloride, commonly known as ethanolamine hydrochloride, is a bifunctional organic compound with significant biological activities. It is primarily recognized for its role in cellular processes and as a precursor in the synthesis of various biomolecules. This article explores the biological activity of this compound, focusing on its biochemical roles, applications in research, and relevant case studies.

- Chemical Formula : C₂H₇NO·HCl

- Molecular Weight : 93.53 g/mol

- Structure : Contains both an amino group (-NH₂) and a hydroxyl group (-OH), making it an amino alcohol.

Biological Roles

This compound is involved in several critical biological processes:

- Phospholipid Synthesis : It serves as a precursor for phosphatidylethanolamine, a major component of cellular membranes, particularly in prokaryotes .

- Cell Signaling : Ethanolamine derivatives are implicated in various signaling pathways, including the endocannabinoid system through the formation of anandamide .

- Buffering Agent : It acts as an effective buffering agent in biological systems, maintaining pH stability crucial for enzymatic reactions .

The biological activity of this compound can be attributed to its interactions with various cellular components:

- Enzyme Modulation : It influences enzyme activities by stabilizing pH levels, which is essential for optimal enzyme function .

- Membrane Integrity : As a component of phospholipids, it plays a vital role in maintaining membrane structure and fluidity .

- Cellular Signaling Pathways : It is involved in pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical for cell proliferation and survival .

Applications in Research

This compound is widely used in various research contexts:

- Cell Culture : It is utilized in the preparation of culture media for human cells, aiding in studies related to cancer and cellular responses to stimuli .

- Metabolomics Studies : Research has demonstrated its utility in metabolomics as a reference compound to understand metabolic pathways involving amino alcohols .

- Biochemical Assays : Employed in assays to study molecular interactions and adhesion forces using techniques like Atomic Force Microscopy .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Toxicological Assessment :

- Cancer Research :

- Neurobiology :

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Phospholipid Precursor | Essential for synthesizing phosphatidylethanolamine |

| Buffering Agent | Stabilizes pH in biological systems |

| Enzyme Modulation | Influences enzymatic activities through pH stabilization |

| Cell Signaling | Involved in key signaling pathways (e.g., MAPK/ERK) |

| Metabolic Regulation | Impacts metabolic pathways and cellular responses |

特性

IUPAC Name |

2-aminoethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUNIMVZCACZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049593 | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanolamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2002-24-6, 9007-33-4, 1173019-25-4 | |

| Record name | Ethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1173019-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKP3YYL02F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。